molecular formula C11H14N2O B8781734 3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide CAS No. 53400-65-0

3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No. B8781734
Key on ui cas rn: 53400-65-0
M. Wt: 190.24 g/mol
InChI Key: KDCUJIVABVWMSY-UHFFFAOYSA-N
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Patent
US04029668

Procedure details

A mixture of methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate (25 g., 0.13 m), formamide (11.6, 0.26 m) and sodium methoxide (from 2.99 g., 0.13 m sodium) was heated with stirring in an oil bath at 120° from 1 hour. The reaction mixture was further heated at 100° for 3 hours under reduced pressure (15 mm Hg). The cooled reaction mixture was diluted with 2N HCl to give an acidic solution which was extracted with ethyl acetate (2× 50 ml.) and the combined extracts discarded. The aqueous solution was adjusted to pH 9.0 with solid Na2CO3, saturated with NaCl and extracted with chloroform (3× 100 ml.). The combined extracts were dried and evaporated to give a pale yellow oil which solidified on trituration with n-hexane. Recrystallisation from ethyl acetate gave the title compound as colourless cubes (18.6 g., 88%) m.p. 110°. Found: C, 69.6; H, 7.4; N, 14.4%. C11H14N2O requires: C, 69.5; H, 7.4; N, 14.7%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]([O:14]C)=O)[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.C([NH2:18])=O.C[O-].[Na+].CCCCCC>Cl>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]([NH2:18])=[O:14])[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC=1C=NC=2C(CCCC2C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
sodium methoxide
Quantity
2.99 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an oil bath at 120° from 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated at 100° for 3 hours under reduced pressure (15 mm Hg)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
to give an acidic solution which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2× 50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3× 100 ml.)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=NC=2C(CCCC2C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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